CGP46381 (3-Aminopropyl-cyclohexylmethylphosphinic acid) is a selective antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. [, , , , , , , , , , , , , , , , , , , ] GABAB receptors are G protein-coupled receptors found throughout the central and peripheral nervous systems, playing a crucial role in modulating neuronal excitability. [, , , , , , , , , , , , , , , , , , , ] CGP46381 is a valuable tool in scientific research for investigating the physiological and pathological roles of GABAB receptors in various biological processes. [, , , , , , , , , , , , , , , , , , , ]
The synthesis of CGP46381 involves several key steps that focus on constructing its unique molecular framework. The process typically includes:
The molecular structure of CGP46381 can be characterized by its specific arrangement of atoms and bonds. It features:
The three-dimensional conformation of CGP46381 allows it to fit into the binding site of the GABA_B receptor, enabling its antagonistic action. Structural data can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for CGP46381 may not be widely published .
CGP46381 participates in various chemical reactions relevant to its pharmacological activity:
Technical details regarding these reactions are crucial for optimizing dosing regimens and understanding potential drug interactions .
CGP46381 exerts its pharmacological effects primarily through:
Data from electrophysiological studies demonstrate that CGP46381 effectively reduces the inhibitory postsynaptic potentials induced by GABA_B receptor activation, confirming its role as a potent antagonist .
CGP46381 has been investigated for various scientific uses:
Ongoing research continues to explore the full therapeutic potential and mechanisms underlying the effects of CGP46381 within clinical contexts .
CGP46381 ((3-Aminopropyl)(cyclohexylmethyl)phosphinic acid) is a potent and selective antagonist of the metabotropic γ-aminobutyric acid type B (GABAB) receptor, with a half-maximal inhibitory concentration (IC₅₀) of 4.9 μM [1] [6] [8]. Its antagonistic activity is highly specific for GABAB receptors over ionotropic GABAA receptors, attributed to its unique phosphinic acid backbone and molecular dimensions that sterically preclude binding to GABAA ligand-gated ion channels [1] [9].
Crystallographic studies of the human GABAB heterodimer (GBR1/GBR2 subunits) reveal that CGP46381 binds exclusively within the Venus flytrap (VFT) domain of the GBR1 subunit [9]. Key interactions include:
Unlike agonists (e.g., baclofen), CGP46381 locks the GBR1 VFT domain in an open conformation, preventing the domain closure required for G-protein activation. This contrasts with the closed conformation induced by agonists like GABA or baclofen [9].
Table 1: Structural Interactions of CGP46381 in the GBR1 Ligand-Binding Pocket
Compound Region | GBR1 Residue | Interaction Type | Conformational Effect |
---|---|---|---|
Phosphinic acid | Ser130, Asp471 | Hydrogen bonding | Anchors ligand |
Cyclohexylmethyl | Phe227, Trp278 | Hydrophobic | Stabilizes open state |
Aminopropyl | Glu309, Asp312 | Electrostatic | Prevents domain closure |
CGP46381 exhibits concentration-dependent inhibition of GABAB-mediated responses:
The compound’s water solubility (100 mM) facilitates aqueous formulations for experimental use, enabling precise dose-response studies [1].
GABAB receptors constitutively couple to pertussis toxin-sensitive Gi/o proteins. CGP46381 blocks receptor-driven dissociation of Gαᵢ/Gαₒ subunits from Gβγ complexes, thereby inhibiting downstream effectors [1] [3] [9]. Functional consequences include:
In apomorphine-susceptible (APO-SUS) rats—a schizophrenia model—CGP46381 normalizes aberrantly elevated presynaptic GABAB activity in the medial prefrontal cortex, evidenced by restored paired-pulse inhibition ratios (150–300 ms intervals) [7].
CGP46381 modulates voltage-gated ion channels by antagonizing Gβγ subunit interactions:
Table 2: Electrophysiological Effects of CGP46381 on Ion Channels
Ion Channel | Neuronal Location | Effect of CGP46381 | Functional Outcome |
---|---|---|---|
N-type Ca²⁺ | Presynaptic terminals | Blocks inhibition; ↑ Ca²⁺ influx | Enhanced neurotransmitter release |
P/Q-type Ca²⁺ | Presynaptic terminals | Blocks inhibition; ↑ Ca²⁺ influx | Reduced synaptic depression |
GIRK (K⁺) | Postsynaptic membranes | Prevents activation; ↓ K⁺ efflux | Neuronal disinhibition |
Synaptically, CGP46381:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7